molecular formula C14H14INO4S B3617823 3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B3617823
M. Wt: 419.24 g/mol
InChI Key: BYQJKIBSAJNBTJ-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an iodine atom, methoxy groups, and a sulfonamide functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the iodination of a methoxy-substituted benzenesulfonamide precursor. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted benzenesulfonamide.

Scientific Research Applications

3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide: Similar structure but with a different position of the methoxy group, which can influence its chemical properties and applications.

Uniqueness

The presence of the iodine atom in 3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide makes it particularly useful in coupling reactions and as a precursor for further functionalization. Its unique combination of functional groups provides versatility in various chemical and biological applications.

Properties

IUPAC Name

3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQJKIBSAJNBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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